molecular formula C8H7N3O B1318293 3-(4H-1,2,4-triazol-4-yl)phenol CAS No. 746656-39-3

3-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1318293
CAS No.: 746656-39-3
M. Wt: 161.16 g/mol
InChI Key: HGYDYAJSQGPQKI-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-yl)phenol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Compounds like 3-(4H-1,2,4-triazol-4-yl)phenol have been studied for their potential as corrosion inhibitors. For instance, Schiff’s bases derived from triazole compounds have shown effectiveness in preventing corrosion of mild steel in acidic environments. These inhibitors work by adhering to the steel surface and blocking corrosive agents (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activities

Triazole derivatives, including those related to this compound, have been synthesized and tested for antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal pathogens (Hussain, Sharma, & Amir, 2008).

Luminescent Properties

The luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group have been explored. The presence of hydroxylic groups in these compounds significantly influences their luminescent characteristics, with potential applications in materials science (Xi et al., 2021).

Polymorphism and Crystal Structures

Studies on the polymorphism and crystal structures of 3-(4H-1,2,4-triazol-4-yl) derivatives have contributed to our understanding of their molecular conformations and intermolecular interactions, which are crucial in pharmaceutical and materials sciences (Mazur et al., 2017).

Tyrosinase Inhibition

Triazole Schiff’s base derivatives have been synthesized and studied for their inhibitory effects on tyrosinase activity, which is relevant in the development of treatments for hyperpigmentation and other skin disorders (Yu et al., 2015).

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYDYAJSQGPQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589353
Record name 3-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746656-39-3
Record name 3-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4H-1,2,4-triazol-4-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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